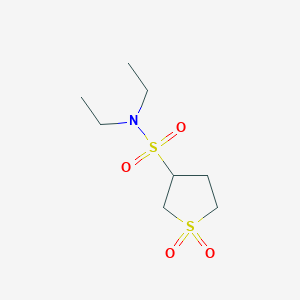
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, commonly known as DTS, is a sulfonamide derivative that has gained considerable attention in the scientific community due to its potential applications in various fields. DTS is a small molecule that has a unique chemical structure and possesses several physicochemical properties that make it an attractive candidate for research.
作用机制
The mechanism of action of DTS is not fully understood. However, it is believed that DTS exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in biological systems. DTS has also been shown to inhibit lipid peroxidation, which is a major contributor to oxidative stress-related diseases.
Biochemical and Physiological Effects:
DTS has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that DTS can protect cells from oxidative stress-induced damage. DTS has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DTS has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. DTS is also stable under a wide range of experimental conditions. However, one of the limitations of DTS is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on DTS. One area of research is the development of DTS-based antioxidants for the treatment of oxidative stress-related diseases. Another area of research is the investigation of the potential use of DTS as a radioprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of DTS and its potential applications in other scientific fields.
合成方法
The synthesis of DTS involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with diethylamine and thiourea. The reaction proceeds via a multi-step process, which includes the formation of several intermediates. The final product, DTS, is obtained after purification through a series of chromatographic techniques.
科学研究应用
DTS has been extensively studied for its potential application in various scientific fields. One of the most promising applications of DTS is its use as a radical scavenger in biological systems. DTS has been shown to possess potent antioxidant properties, which make it an attractive candidate for the treatment of oxidative stress-related diseases.
属性
产品名称 |
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
分子式 |
C8H17NO4S2 |
分子量 |
255.4 g/mol |
IUPAC 名称 |
N,N-diethyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C8H17NO4S2/c1-3-9(4-2)15(12,13)8-5-6-14(10,11)7-8/h8H,3-7H2,1-2H3 |
InChI 键 |
JCVYBNNWFCKBBI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1 |
规范 SMILES |
CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)


![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)


![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)
![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)